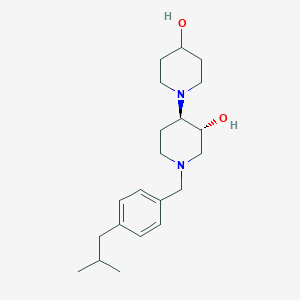![molecular formula C18H26ClNO2 B5061819 1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-yl propanoate hydrochloride](/img/structure/B5061819.png)
1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-yl propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-yl propanoate hydrochloride is a chemical compound that has been used in scientific research for several years. It is a synthetic compound that has been synthesized in the laboratory using various methods.
Mecanismo De Acción
The mechanism of action of 1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-yl propanoate hydrochloride is not fully understood. However, it is believed to act as an agonist or antagonist of various receptors in the central nervous system. It has been shown to have an affinity for dopamine and serotonin receptors, among others.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-yl propanoate hydrochloride are complex and varied. It has been shown to affect various neurotransmitters in the central nervous system, including dopamine, serotonin, and norepinephrine. It has also been shown to affect the release of various hormones, including cortisol and growth hormone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-yl propanoate hydrochloride in lab experiments include its ability to act as a ligand for various receptors in the central nervous system. It is also relatively easy to synthesize in the laboratory. However, the limitations of using this compound include its complex mechanism of action and the need for specialized equipment to study its effects.
Direcciones Futuras
There are several future directions for research on 1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-yl propanoate hydrochloride. These include further studies on its mechanism of action and its effects on various neurotransmitters and hormones. There is also a need for more research on the potential therapeutic uses of this compound in the treatment of various neurological and psychiatric disorders.
Conclusion:
In conclusion, 1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-yl propanoate hydrochloride is a synthetic compound that has been used extensively in scientific research. It has a complex mechanism of action and affects various neurotransmitters and hormones in the central nervous system. Further research is needed to fully understand its effects and potential therapeutic uses.
Métodos De Síntesis
The synthesis of 1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-yl propanoate hydrochloride can be achieved using various methods. One of the most common methods is the reaction between 1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridine and propanoic acid in the presence of hydrochloric acid. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product.
Aplicaciones Científicas De Investigación
1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-yl propanoate hydrochloride has been used extensively in scientific research. It has been used as a ligand in the study of various receptors, including dopamine and serotonin receptors. It has also been used in the study of the effects of drugs on the central nervous system.
Propiedades
IUPAC Name |
(1-methyl-4-phenyl-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridin-4-yl) propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2.ClH/c1-3-17(20)21-18(14-8-5-4-6-9-14)12-13-19(2)16-11-7-10-15(16)18;/h4-6,8-9,15-16H,3,7,10-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEYEFADBLSQNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCN(C2C1CCC2)C)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-4-phenyl-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridin-4-yl) propanoate;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[4-(allyloxy)-3-ethoxy-5-iodophenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5061736.png)
![2'-[(ethylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5061739.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5061758.png)

![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5061768.png)
![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B5061777.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-furamide](/img/structure/B5061781.png)
![N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5061787.png)
![5-acetyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5061795.png)


![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5061827.png)
![N-[2-(cyclohexylthio)ethyl]-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5061832.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5061837.png)